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Mechanism of Action

Alrizomadlin works by disrupting a key mechanism that cancer cells use to evade growth control.

e The p53 Tumor Suppressor and MDM2: In normal cells, the p53 protein acts as a critical "guardian
of the genome," inducing cell cycle arrest or apoptosis (programmed cell death) in response to
cellular stress or damage. MDM2 is a natural negative regulator of p53; it binds to p53 and promotes
its degradation, keeping p53 levels low in a normal feedback loop [1].

e MDM2 Exploitation in Cancer: Many cancers with wild-type (non-mutated) TP53 (the gene that
encodes p53) exploit this pathway by overexpressing MDM2, which leads to the constant suppression
and degradation of functional p53, allowing the cancer cells to survive and proliferate [1].

¢ Alrizomadlin's Role: Alrizomadlin binds with high affinity to MDM2, blocking its interaction with p53
[2] [3]. This disruption stabilizes the p53 protein, leading to its accumulation and activation within the
cell. Reactivated p53 then transcribes its target genes, ultimately triggering cell cycle arrest and
apoptosis in cancer cells [1] [3].

The following diagram illustrates this core mechanism and its functional consequences.
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Core mechanism of Alrizomadlin: blocking the MDMZ2-p53 interaction to activate p53.

Clinical Trial Data and Efficacy

Alrizomadlin has demonstrated promising antitumor activity in clinical trials, both as a single agent and in

combination with other therapies.

Cancer Type Regimen Key Efficacy Findings (as of 2025 data) Citation
Advanced Solid Alrizomadlin ORR: 10% (2/20); DCR: 60% (12/20). [1]
Tumors (Phase |) Monotherapy Efficacy was significantly higher in tumors

with MDM2 amplification and wild-type
TP53 (ORR: 25%, DCR: 100%).

Adenoid Cystic Alrizomadlin ORR: 16.7%; DCR: 100%. [4]
Carcinoma (ACC) Monotherapy
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Cancer Type Regimen Key Efficacy Findings (as of 2025 data) Citation
Malignant Peripheral  Alrizomadlin + PD-  Two patients achieved confirmed partial [4]
Nerve Sheath Tumor 1 Inhibitor response (PR) with prolonged progression-

(MPNST) (Toripalimab) free survival (PFS) of 60+ and 96+ weeks.

Biliary-Tract Cancer Alrizomadlin + PD-  BTC: ORR 16.7%, DCR 100%. LPS: ORR [4]
(BTC) & Liposarcoma 1 Inhibitor 16.7%, DCR 66.7%.
(LPS) (Toripalimab)

Key Experimental Findings from Preclinical and
Clinical Studies

Clinical Trial Design and Patient Monitoring

A first-in-human Phase I study established the safety profile and recommended dose. Key methodologies

included [1]:

e Study Design: Open-label, dose-escalation and expansion trial (CTR20170975) using a "3 + 3"
design.

¢ Dosing Schedule: Oral administration within 30-60 minutes after a meal, every other day for 21 days
in a 28-day cycle.

e Endpoints: Primary endpoints were safety, maximum tolerated dose (MTD), and recommended
Phase Il dose (RP2D). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics
(PD), and preliminary efficacy per RECIST 1.1.

¢ Pharmacodynamic Biomarker: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were
measured as a biomarker indicative of p53 pathway activation [1].

Key Preclinical Combination Study

A 2025 study investigated Alrizomadlin with bortezomib (a proteasome inhibitor) in cervical cancer models,

providing a template for combination protocol design [3]:

¢ In Vitro Assays:
o Cell Viability: Assessed using the MTS assay.
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o Apoptosis: Quantified by Annexin V/PI staining and flow cytometry.

o Synergy Calculation: The Combination Index (CI) was calculated using CompuSyn software
(Cl < 0.7 indicates synergy).

o Protein & Gene Expression: Western blotting and quantitative RT-PCR to analyze changes in
p53, p21, BCL-2 family proteins, and MAPK/AKT pathway components.

¢ In Vivo Model:

o Xenograft Model: Established by subcutaneously injecting HelLa cells into female Balb/C nude
mice.

o Histological Analysis: Tumor tissues were analyzed via H&E staining, immunohistochemistry
(IHC) for p21 and BCL-2, and immunofluorescence for Ki-67 (proliferation) and TUNEL
(apoptosis).

The clinical development path and key combination strategies are summarized in the diagram below.
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Alrizomadlin clinical development pathway and key combination strategies.

Safety and Tolerability Profile
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The safety data from clinical trials indicates a manageable safety profile with defined hematological

toxicities.

¢ Most Common Grade 3/4 TRAEs (Phase |, Monotherapy): Thrombocytopenia (33.3%),
lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [1].

e Combination Therapy (with Toripalimab): In patients receiving alrizomadlin 150 mg, 44.4%
experienced Grade 3 or higher TRAES, with 29.6% reporting treatment-related serious adverse
events (SAES) [4].

e Dose-Limiting Toxicity (DLT): Thrombocytopenia and febrile neutropenia were observed at a 200
mg dose, establishing the maximum tolerated dose (MTD) at 150 mg and the recommended Phase II
dose (RP2D) at 100 mg [1].

Alrizomadlin represents a promising targeted therapy for cancers with wild-type p53. Its ability to restore
p53 function and synergize with other agents like immunotherapies and proteasome inhibitors supports its

continued clinical development across a range of solid tumors and hematologic malignancies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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